molecular formula C4H4Br2N2 B2597298 3,5-dibromo-1-methyl-1H-pyrazole CAS No. 1361019-05-7

3,5-dibromo-1-methyl-1H-pyrazole

Cat. No.: B2597298
CAS No.: 1361019-05-7
M. Wt: 239.898
InChI Key: KFOQLTKNWNGAHL-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methyl-1H-pyrazole: is an organic compound belonging to the pyrazole family. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a methyl group at the 1st position on the pyrazole ring. This compound has a molecular formula of C4H4Br2N2 and a molecular weight of 239.9 g/mol .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-dibromo-1-methyl-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace bromine atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-dibromo-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives are studied for their biological activities and therapeutic potential .

Industry: The compound is utilized in the development of functional materials, including dyes for solar cells and other optical applications. It is also used in catalysis and the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 3,5-dibromo-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the pyrazole ring play a crucial role in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3,5-dibromo-1-methyl-1H-pyrazole is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance its electrophilic character, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

3,5-dibromo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOQLTKNWNGAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361019-05-7
Record name 3,5-dibromo-1-methyl-1H-pyrazole
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